molecular formula C29H31NO7 B1679497 Rocaglamide CAS No. 84573-16-0

Rocaglamide

Cat. No. B1679497
CAS RN: 84573-16-0
M. Wt: 505.6 g/mol
InChI Key: DAPAQENNNINUPW-IDAMAFBJSA-N
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Description

Rocaglamide is a representative of the flavaglines, a class of natural products. It was isolated from the Aglaia species and has been studied for its potential anti-tumor and antiviral properties .


Synthesis Analysis

Rocaglamide and its derivatives have unique structural features that have led to the development and optimization of several strategies for their total synthesis . The synthesis of rocaglate natural products has proven to be challenging, with only a few completed total syntheses reported .


Molecular Structure Analysis

Rocaglamide is a cyclopenta [b] benzofuran derivative . It is formed by the cycloaddition of a flavonoid nucleus with a cinnamic acid moiety .


Chemical Reactions Analysis

Flavaglines like Rocaglamide are formed by cycloaddition of a flavonoid nucleus with a cinnamic acid moiety . The central role of cinnamic acid in the formation of the basic skeleton is highlighted, with rocagloic acid representing a biosynthetic precursor .


Physical And Chemical Properties Analysis

Rocaglamide is a cyclopenta [b] benzofuran derivative . It has different hydroxy, methoxy, and methylenedioxy groups of the aromatic rings .

Safety And Hazards

Rocaglamide is considered toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Rocaglamide has shown promising antiviral properties, especially against RNA viruses . It is being discussed as a potential starting compound for developing drug candidates and therapeutics . Its potential in treating cancers, osteoporosis, inflammatory, cardiac, and neurological diseases is also being explored .

properties

IUPAC Name

(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPAQENNNINUPW-IDAMAFBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@@H]1[C@H]([C@]2([C@@]([C@@H]1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101004852
Record name Rocaglamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101004852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Rocaglamide’s anti-tumor activity is driven primarily via inhibition of protein synthesis in tumor cells. Inhibition of protein synthesis is accomplished via inhibition of prohibitin 1 (PHB1) and prohibitin 2 (PHB2) - these proteins are necessary in the proliferation of cancer cells and are implicated in the Ras-mediated CRaf-MEK-ERK signaling pathway responsible for phosphorylating eIF4E, a key factor in the initiation of protein synthesis. The rocaglamide derivative silvestrol has also been observed to act directly on eIF4A, another translation initiation factor of the eIF4F complex ultimately responsible for initiation of protein synthesis. Inhibition of protein synthesis has a number of downstream effects. Many of the proteins that are down-regulated in response to protein synthesis inhibition in tumor cells are short-lived proteins responsible for regulation of the cell cycle, such as Cdc25A. Cdc25A is an oncogene that can become overexpressed in certain cancers and lead to unchecked cell growth. In addition to inhibiting its synthesis via the mechanism described above, rocaglamide promotes degradation of Cdc25A via activation of the ATM/ATR-Chk1/Chk2 checkpoint pathway. This pathway is normally activated in response to DNA damage and serves to reduce the expression of proteins responsible for cell cycle progression, thereby inhibiting proliferation of damaged (i.e. tumour) cells. Rocaglamide’s inhibition of protein synthesis also appears to prevent the actions of the transcription factor heat shock factor 1 (HSF1), leading to an increased expression of thioredoxin-interacting protein (TXNIP) which is negatively regulated by HSF1. TXNIP is a negative regulator of cell glucose uptake, and its increased expression blocks glucose uptake and consequently impairs the proliferation of malignant cells. Rocaglamide also appears to induce apoptosis in tumor cells via activation of the pro-apoptotic proteins p38 and JNK and inhibition of the anti-apoptotic Mcl-1 protein. Similarly, it has been studied as an adjuvant in TRAIL-resistant cancers due to its ability to inhibit the synthesis of c-FLIP and IAP/XIAP - these anti-apoptotic proteins can become elevated in certain cancers, preventing the induction of apoptosis and resulting in resistance to TRAIL-based therapies.
Record name Rocaglamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15495
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Rocaglamide

CAS RN

84573-16-0
Record name (1R,2R,3S,3aR,8bS)-2,3,3a,8b-Tetrahydro-1,8b-dihydroxy-6,8-dimethoxy-3a-(4-methoxyphenyl)-N,N-dimethyl-3-phenyl-1H-cyclopenta[b]benzofuran-2-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=84573-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Rocaglamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15495
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Rocaglamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326408
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Record name Rocaglamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ROCAGLAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FRG4N852F7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,900
Citations
L Pan, JL Woodard, DM Lucas, JR Fuchs… - Natural product …, 2014 - pubs.rsc.org
Covering: 2006 to 2013. Investigations on the chemistry and biology of rocaglamide, silvestrol and structurally related bioactive compounds from Aglaia species during the period 2006–…
Number of citations: 138 pubs.rsc.org
BM Trost, PD Greenspan, BV Yang… - Journal of the American …, 1990 - ACS Publications
Rocaglamide (1), a novel natural product isolated from Aglaia elliptifolia Merr, has shown … In this paper, we record the first synthesis of rocaglamide, assignment of its absolute …
Number of citations: 140 pubs.acs.org
P Proksch, R Edrada, R Ebel… - Current Organic …, 2001 - ingentaconnect.com
… rocaglamide, which was described for the first time almost twenty years ago. This review highlights the chemical diversity of rocaglamide … , all naturally occurring rocaglamide derivatives …
Number of citations: 174 www.ingentaconnect.com
H Sadlish, G Galicia-Vazquez, CG Paris… - ACS chemical …, 2013 - ACS Publications
… /2 as the rocaglamide target is consistent with … rocaglamide binding site composed of the eIF4A protein and the RNA substrate. We have also demonstrated that a synthetic rocaglamide …
Number of citations: 129 pubs.acs.org
B Baumann, F Bohnenstengel, D Siegmund… - Journal of Biological …, 2002 - ASBMB
… The rationale for studying a series of rocaglamide derivatives for their influence on NF-κB activity was … Here we show that certain rocaglamide derivatives are efficient inhibitors of NF-κB …
Number of citations: 123 www.jbc.org
ML King, CC Chiang, HC Ling, E Fujita… - Journal of the …, 1982 - pubs.rsc.org
… The structures and relative stereochemistries of rocaglamide, a novel antileukemic 1 H-cyclopenta [b] benzofuran isolated from Aglaia elliptifolia, and dehydrorocaglamide, derived from …
Number of citations: 181 pubs.rsc.org
CM Rodrigo, R Cencic, SP Roche… - Journal of medicinal …, 2012 - ACS Publications
… Here, we report the synthesis of various rocaglamide analogues and identification of a hydroxamate derivative (−)-9 having activity similar to silvestrol in vitro and ex vivo for inhibition of …
Number of citations: 105 pubs.acs.org
Z Zhou, DD Dixon, A Jolit… - Chemistry–A European …, 2016 - Wiley Online Library
… The promising pharmacological activity of rocaglamide and … Taylor and co-workers’ synthesis of racemic rocaglamide … We will first discuss our synthesis of racemic rocaglamide …
BW Nugroho, RA Edrada, V Wray, L Witte… - Phytochemistry, 1999 - Elsevier
… eight insecticidal cyclopentatetrahydrobenzofuran rocaglamide derivatives including three … of the rocaglamide and aglain congeners is considered. The isolated rocaglamide derivatives …
Number of citations: 151 www.sciencedirect.com
P Proksch, M Giaisi, MK Treiber, K Palfi… - The Journal of …, 2005 - journals.aai.org
… rocaglamide is mediated by strong activation of JNK and p38 kinases. Our study suggests that rocaglamide … active compounds isolated from these plants are derivatives of rocaglamide. …
Number of citations: 105 journals.aai.org

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